



Preclinical Administration of Taligantinib: Application Notes and Protocols for In Vivo Studies

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Compound of Interest		
Compound Name:	Taligantinib	
Cat. No.:	B15621371	Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals.

Note on the Investigational Agent: As of the current date, publicly accessible preclinical data for the specific compound "**Taligantinib**" is limited. To fulfill the structural and content requirements of this request, the following Application Notes and Protocols have been generated using Tivantinib (ARQ 197) as a representative Tyrosine Kinase Inhibitor (TKI). Tivantinib shares putative mechanisms of action with emerging TKIs, including the inhibition of critical cell signaling pathways involved in cancer progression. These notes and protocols are intended to serve as a detailed template that can be adapted for **Taligantinib** as specific data becomes available.

Introduction

Tivantinib is a selective, orally bioavailable, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway is a critical driver of tumor cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the progression of numerous cancers. Furthermore, recent studies have revealed that Tivantinib also exhibits antitumor activity through a secondary mechanism: the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] This dual mechanism of action makes it a compound of significant interest in preclinical cancer research.



These application notes provide a summary of the available preclinical data on Tivantinib administration in animal models and offer detailed protocols for conducting in vivo efficacy, pharmacokinetic, and toxicology studies.

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical animal studies involving Tivantinib.

Table 1: In Vivo Efficacy of Tivantinib in Xenograft

Models

Cancer Type	Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Hepatocellula r Carcinoma	Mouse (Xenograft)	MHCC97L	100 mg/kg, oral, daily	30.9%	[6]
Hepatocellula r Carcinoma	Mouse (Xenograft)	MHCC97L	200 mg/kg, oral, daily	64.6%	[6]
Lung Cancer	Nude Mice (Xenograft)	EBC-1	200 mg/kg, oral, twice daily (5 days on, 2 days off)	Significant tumor growth inhibition	[7]
Lung Cancer	Nude Mice (Xenograft)	H460	200 mg/kg, oral, twice daily (5 days on, 2 days off)	Significant tumor growth inhibition	[7]
Breast Cancer	Mouse (Xenograft)	MDA-MB-231	120 mg/kg, oral, daily	Significant reduction in subcutaneou s tumor growth	



Table 2: Pharmacokinetic Parameters of Tivantinib in

Preclinical Models

Species	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/m L)	t½ (hr)	Bioavail ability (%)
Mouse (C57BL/6	10	Oral	~18,000	0.5	-	2.94	50
Prairie Dog	20	Oral	1673	7.2	-	7.57	~24
Mouse (CD-1)	-	-	-	-	-	-	-
Rat (Wistar- Hannove r)	-	-	-	-	-	-	-

Note: Specific AUC values for mice and prairie dogs were not detailed in the provided search results. Data for CD-1 mice and Wistar-Hannover rats suggest low blood clearance.

Table 3: Toxicology Profile of Tivantinib in Preclinical

Studies

Species	Dose Level	Observation
Rodents	Not Specified	General dose-dependent toxicity
Mouse	200 mg/kg (daily)	Well-tolerated with stable body weights

Note: Detailed quantitative toxicology data such as MTD and NOAEL were not available in the search results. It is recommended that dose-ranging studies be performed for each new animal model.



Experimental Protocols

The following are detailed protocols for the preclinical evaluation of a TKI like Tivantinib.

In Vivo Efficacy Study: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the test compound in an established human tumor xenograft model in immunocompromised mice.

Materials:

- Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
- Tumor Cells: A human cancer cell line relevant to the intended therapeutic indication (e.g., MHCC97L for hepatocellular carcinoma).
- Vehicle: A suitable vehicle for oral administration (e.g., a mixture of polyethylene glycol 400 and water).
- Test Compound: Tivantinib or other TKI.
- Equipment: Calipers, analytical balance, oral gavage needles (20-22 gauge), sterile syringes, cell culture reagents and equipment.

Protocol:

- Cell Culture: Culture the selected human cancer cell line according to standard protocols.
- Tumor Implantation:
 - Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS) at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 0.1 mL.
 - Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).



- Measure tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- · Animal Grouping and Dosing:
 - Randomize mice into treatment and control groups (n=6-10 mice per group) once tumors reach the desired size.
 - Prepare the test compound formulation. For Tivantinib, this may involve dissolving in a suitable vehicle.
 - Administer the test compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 200 mg/kg, twice daily).
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Weigh the excised tumors.
 - Calculate the Tumor Growth Inhibition (TGI) percentage.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the test compound in a relevant animal model.

Materials:

- Animals: Male and female mice or rats.
- Test Compound and Vehicle.
- Equipment: Oral gavage and intravenous injection equipment, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), centrifuge, analytical instrumentation (LC-MS/MS).



Protocol:

- Dosing:
 - Administer a single dose of the test compound to separate groups of animals via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).
- · Blood Sampling:
 - Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Plasma Preparation:
 - Centrifuge the blood samples to separate plasma.
- Bioanalysis:
 - Analyze the plasma concentrations of the test compound and its major metabolites using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, elimination halflife (t½), and oral bioavailability.

General Toxicology Study

Objective: To assess the general toxicity profile of the test compound after single or repeat dosing.

Protocol:

 Dose-Ranging: Conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD).

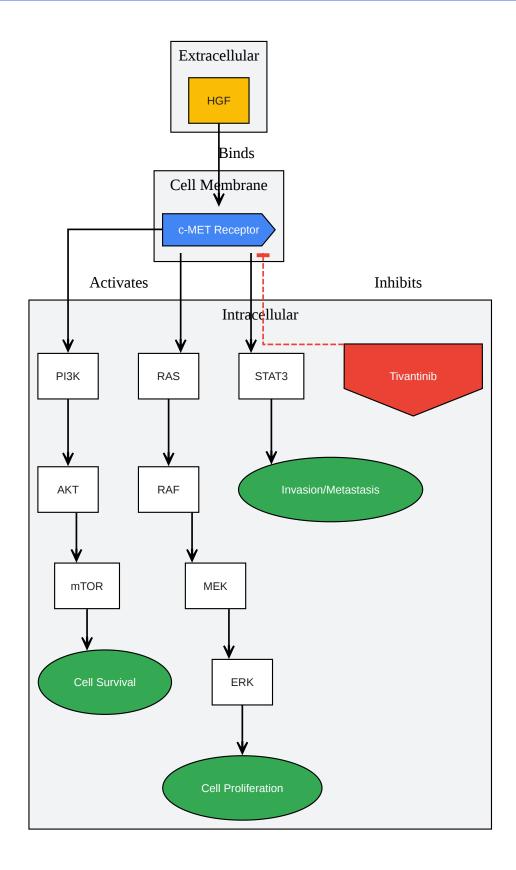


- Repeat-Dose Study: Administer the test compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels, including the MTD.
- Clinical Observations: Monitor animals daily for clinical signs of toxicity.
- Body Weight and Food Consumption: Record body weight and food consumption regularly.
- Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of major organs.

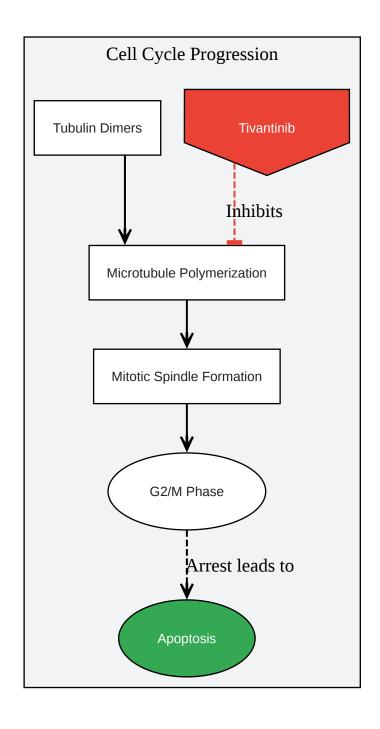
Visualization of Signaling Pathways and Workflows Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Tivantinib.











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